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Compound of Interest

Compound Name: Rabdoternin F

Cat. No.: B15595350

In-Depth Technical Guide: Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for technical and research purposes only. The drug
Ranitidine has been subject to recalls and market withdrawal in several countries due to the
presence of the impurity N-nitrosodimethylamine (NDMA).

Core Compound Details: Ranitidine

Initial searches for "Rabdoternin F" did not yield a known chemical entity. Based on the
guery's context, this guide focuses on Ranitidine, a well-researched molecule with a similar
phonetic structure and extensive documentation relevant to the requested content type.

Ranitidine is a histamine H2-receptor antagonist that was widely used to decrease stomach
acid production. It was prescribed for conditions such as peptic ulcer disease,
gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Physicochemical Data

The fundamental molecular properties of Ranitidine are summarized below.
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Property Value
Molecular Formula C13H22N403S
Molecular Weight 314.41 g/mol

N-(2-[([5-({(dimethylamino)methyl)-2-
IUPAC Name furanyllmethyl)thio]ethyl)-N'-methyl-2-nitro-1,1-

ethenediamine

CAS Number 66357-35-5

Mechanism of Action: Histamine H2 Receptor
Antagonism

Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor
located on the basolateral membrane of gastric parietal cells. The binding of histamine to these
Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular
cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn
phosphorylates proteins involved in the trafficking and activation of the H+/K+ ATPase (proton
pump) to the apical membrane of the parietal cell. The proton pump is the final step in gastric
acid secretion. By blocking the H2 receptor, Ranitidine prevents this signaling cascade, thereby
reducing the secretion of gastric acid.

Below is a diagram illustrating the signaling pathway inhibited by Ranitidine.
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Caption: Ranitidine's inhibition of the gastric acid secretion pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and
analysis of Ranitidine.

Synthesis of Ranitidine

This protocol describes a common laboratory synthesis route for Ranitidine.
Materials:

e Furfuryl alcohol

e Dimethylamine

o Paraformaldehyde

e 2-Mercaptoethylamine hydrochloride

o N-methyl-1-methylthio-2-nitroethenamine

o Appropriate solvents (e.g., ethanol, water)

o Reaction vessel, stirrer, heating mantle, and cooling system

Procedure:

o Aminomethylation of Furfuryl Alcohol: React furfuryl alcohol with dimethylamine and
paraformaldehyde to synthesize 5-(dimethylaminomethyl)furfuryl alcohol.

o Thioether Formation: React the product from step 1 with 2-mercaptoethylamine
hydrochloride. This step substitutes the hydroxyl group to form 5-dimethylaminomethyl-2-(2'-
aminoethyl)thiomethylfurane.

e Final Condensation: React the thioether product from step 2 with N-methyl-1-methylthio-2-
nitroethenamine. The reaction mixture is typically heated in a suitable solvent such as water
or ethanol to yield Ranitidine.
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 Purification: The crude product is then purified, often through crystallization, to obtain
Ranitidine base. For the hydrochloride salt, the base is treated with hydrochloric acid in a
suitable solvent.

The following diagram outlines the workflow for the synthesis of Ranitidine.
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Start Materials:

Furfuryl Alcohol,

Dimethylamine,
Paraformaldehyde

Step 1: Aminomethylation

Intermediate 1:
5-(dimethylaminomethyl)furfuryl alcohol

Step 2: Thioether Formation
(with 2-Mercaptoethylamine HCI)

Intermediate 2:
5-dimethylaminomethyl-2-
(2'-aminoethyl)thiomethylfurane

Step 3: Final Condensation
(with N-methyl-1-methylthio-
2-nitroethenamine)

R ——
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Step 4: Purification
(Crystallization)

Pure Ranitidine
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Caption: A generalized workflow for the chemical synthesis of Ranitidine.
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High-Performance Liquid Chromatography (HPLC)
Analysis of Ranitidine in Pharmaceutical Formulations

This protocol details a reversed-phase HPLC method for the quantification of Ranitidine.
Equipment and Materials:

e HPLC system with a UV detector

e C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size)

+ Mobile phase: A mixture of a buffer (e.g., 0.1 M orthophosphoric acid, pH adjusted to 3.0)
and an organic solvent (e.g., methanol) in a 35:65 v/v ratio.

« Ranitidine hydrochloride reference standard
o Pharmaceutical dosage forms (e.g., tablets)
o Volumetric flasks, pipettes, and syringes

e Syringe filters (0.45 um)

Procedure:

o Mobile Phase Preparation: Prepare the buffer and mix it with the organic solvent in the
specified ratio. Degas the mobile phase before use.

o Standard Solution Preparation: Accurately weigh a quantity of Ranitidine hydrochloride
reference standard and dissolve it in the mobile phase to prepare a stock solution of a known
concentration (e.g., 600 pg/mL). Further dilutions can be made to create a calibration curve.

e Sample Preparation:
o Weigh and finely powder a number of tablets.

o Transfer a portion of the powder equivalent to a specific amount of Ranitidine (e.g., 75 mg)
to a volumetric flask.
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o Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
o Filter the solution through a 0.45 um syringe filter.

o Further dilute the filtered solution with the mobile phase to a final concentration within the
calibration range.

o Chromatographic Conditions:

o

Column: C18 (250 mm x 4.6 mm, 5 pum)

[¢]

Mobile Phase: 0.1 M orthophosphoric acid (pH 3.0) : Methanol (35:65 v/v)

Flow Rate: 1.0 mL/min

[e]

[e]

Detection Wavelength: 280 nm

(¢]

Injection Volume: 20 pL

e Analysis: Inject the standard and sample solutions into the HPLC system. The retention time
for Ranitidine is typically observed around 2.7 minutes under these conditions.

e Quantification: Calculate the amount of Ranitidine in the sample by comparing the peak area
of the sample to the peak areas of the standard solutions.

Dissolution Testing of Ranitidine Tablets (USP Method)

This protocol describes the standard dissolution test for immediate-release Ranitidine tablets
as per the United States Pharmacopeia (USP).

Equipment and Materials:

USP Apparatus 2 (Paddle Apparatus)

Dissolution medium: 900 mL of water

UV-Vis Spectrophotometer

Ranitidine hydrochloride reference standard
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Ranitidine tablets

Procedure:

Apparatus Setup:

o Set the temperature of the dissolution medium to 37 £ 0.5 °C.

o Set the paddle rotation speed to 50 rpm.

Test Execution:

o Place one tablet in each dissolution vessel containing 900 mL of water.

o Start the apparatus.

Sampling: After 45 minutes, withdraw a sample from each vessel and filter it.
Analysis:

o Prepare a standard solution of USP Ranitidine Hydrochloride RS in water with a known
concentration.

o Measure the UV absorbance of the filtered sample solutions and the standard solution at
the wavelength of maximum absorbance, which is about 314 nm.

Calculation: Calculate the amount of C13H22N403S dissolved in the samples.

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Ranitidine must be
dissolved in 45 minutes.

To cite this document: BenchChem. [Rabdoternin F molecular formula and weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595350#rabdoternin-f-molecular-formula-and-
weight]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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